N-(2-(3-((4-chlorobenzyl)thio)-1H-indol-1-yl)ethyl)-2-methylbenzamide
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Overview
Description
N-(2-(3-((4-chlorobenzyl)thio)-1H-indol-1-yl)ethyl)-2-methylbenzamide is a complex organic compound that features a combination of indole, benzylthio, and benzamide moieties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-(3-((4-chlorobenzyl)thio)-1H-indol-1-yl)ethyl)-2-methylbenzamide typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes:
Formation of the Indole Core: The indole core can be synthesized via Fischer indole synthesis, where phenylhydrazine reacts with an aldehyde or ketone under acidic conditions.
Introduction of the Benzylthio Group: The 4-chlorobenzylthio group can be introduced through a nucleophilic substitution reaction, where the indole derivative reacts with 4-chlorobenzyl chloride in the presence of a base.
Attachment of the Benzamide Moiety: The final step involves the coupling of the indole derivative with 2-methylbenzoyl chloride in the presence of a base to form the desired benzamide compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of continuous flow reactors to improve reaction efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
N-(2-(3-((4-chlorobenzyl)thio)-1H-indol-1-yl)ethyl)-2-methylbenzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, which can reduce the benzylthio group to a thiol.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzylthio group, where nucleophiles like amines or thiols can replace the chlorine atom.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Hydrogen gas (H2) with palladium on carbon (Pd/C)
Substitution: Nucleophiles such as amines or thiols
Major Products Formed
Oxidation: Sulfoxides, sulfones
Reduction: Thiol derivatives
Substitution: Amino or thiol-substituted derivatives
Scientific Research Applications
N-(2-(3-((4-chlorobenzyl)thio)-1H-indol-1-yl)ethyl)-2-methylbenzamide has several applications in scientific research:
Medicinal Chemistry: The compound can be explored for its potential as a therapeutic agent due to its structural similarity to bioactive molecules.
Biological Studies: It can be used as a probe to study biological pathways involving indole derivatives.
Materials Science: The compound’s unique structure makes it a candidate for the development of novel materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of N-(2-(3-((4-chlorobenzyl)thio)-1H-indol-1-yl)ethyl)-2-methylbenzamide involves its interaction with specific molecular targets. The indole moiety can interact with various enzymes and receptors, potentially modulating their activity. The benzylthio group may also play a role in binding to specific sites on proteins or other biomolecules, influencing their function.
Comparison with Similar Compounds
Similar Compounds
- N-(2-(3-((4-methylbenzyl)thio)-1H-indol-1-yl)ethyl)-2-methylbenzamide
- N-(2-(3-((4-fluorobenzyl)thio)-1H-indol-1-yl)ethyl)-2-methylbenzamide
Uniqueness
N-(2-(3-((4-chlorobenzyl)thio)-1H-indol-1-yl)ethyl)-2-methylbenzamide is unique due to the presence of the 4-chlorobenzylthio group, which can impart distinct chemical and biological properties compared to its analogs. This uniqueness can be leveraged in the design of new compounds with tailored properties for specific applications.
Properties
IUPAC Name |
N-[2-[3-[(4-chlorophenyl)methylsulfanyl]indol-1-yl]ethyl]-2-methylbenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H23ClN2OS/c1-18-6-2-3-7-21(18)25(29)27-14-15-28-16-24(22-8-4-5-9-23(22)28)30-17-19-10-12-20(26)13-11-19/h2-13,16H,14-15,17H2,1H3,(H,27,29) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LJEBDIJURNFLDC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C(=O)NCCN2C=C(C3=CC=CC=C32)SCC4=CC=C(C=C4)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H23ClN2OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
435.0 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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